

# discovery and history of 2-[(4-Aminobenzoyl)amino]benzoic acid

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## Compound of Interest

Compound Name: 2-[(4-Aminobenzoyl)amino]benzoic acid

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An In-depth Technical Guide to **2-[(4-Aminobenzoyl)amino]benzoic Acid**: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **2-[(4-Aminobenzoyl)amino]benzoic acid**, a molecule situated at the confluence of two historically significant parent compounds in medicinal chemistry: 2-aminobenzoic acid (anthranilic acid) and 4-aminobenzoic acid (p-aminobenzoic acid, PABA). While the compound itself does not have a prominent, documented discovery, its scientific importance is derived from the rich history and diverse biological activities of its constituent moieties. This document covers the historical context of its parent molecules, their physicochemical properties, a detailed theoretical synthesis protocol for the title compound, and an exploration of its potential biological significance based on related structures.

## Historical Context: The Parent Molecules

The history of **2-[(4-Aminobenzoyl)amino]benzoic acid** is best understood through the discovery and development of its precursors, anthranilic acid and p-aminobenzoic acid, both of which are foundational molecules in organic and medicinal chemistry.

## Discovery of 2-Aminobenzoic Acid (Anthranilic Acid)

Anthranilic acid (2-aminobenzoic acid) was first isolated in 1840-1841 by the German chemist Carl Julius Fritzsche.[1] He obtained the compound through the base-induced degradation of indigo dye, a vibrant blue pigment extracted from the Indigofera plant.[1] This origin is reflected in its name, derived from "anil," a term for the indigo plant.[1] Industrially, anthranilic acid is now primarily produced from phthalic anhydride.[1] In biochemistry, it serves as a crucial intermediate in the biosynthesis of the essential amino acid tryptophan in bacteria, plants, and fungi.[1][2] Its versatile chemical nature has made it a valuable starting material for the synthesis of various dyes, perfumes, and pharmaceuticals.[3]

## History of 4-Aminobenzoic Acid (p-Aminobenzoic Acid, PABA)

Para-aminobenzoic acid (PABA) is an isomer of anthranilic acid that has played a significant role in biochemistry and pharmacology. Though it has been known since at least 1863, its biological importance came into focus later.[4]

- **Vitamin Bx:** PABA was once referred to as "vitamin Bx" or "vitamin B10".[5][6][7] However, it is no longer classified as a vitamin for humans because it is not essential in the diet; it can be synthesized by the human gut microbiome.[5][7]
- **Folate Synthesis and Antibacterials:** PABA is a vital intermediate for bacteria, plants, and fungi in the synthesis of folic acid (vitamin B9).[5] This metabolic pathway became a cornerstone of modern medicine. The antibacterial action of sulfonamide drugs is due to their structural similarity to PABA, allowing them to act as competitive inhibitors of the enzyme dihydropteroate synthetase, thereby blocking folate synthesis and halting bacterial growth.[5][8]
- **Sunscreen Development:** Patented in 1943, PABA was one of the first commercially successful active ingredients used in sunscreens.[7] Its ability to absorb UVB radiation made it highly effective at preventing sunburn.[5][7] However, concerns over skin allergies and potential cellular damage led to its decline in popularity in favor of its less irritating derivatives and other UV-filtering agents.[7]

## Physicochemical Properties

While specific experimental data for **2-[(4-Aminobenzoyl)amino]benzoic acid** is not readily available in the literature, the properties of its parent compounds provide a useful reference.

Property	2-Aminobenzoic Acid (Anthranilic Acid)	4-Aminobenzoic Acid (p-Aminobenzoic Acid, PABA)
Molecular Formula	C <sub>7</sub> H <sub>7</sub> NO <sub>2</sub> [1]	C <sub>7</sub> H <sub>7</sub> NO <sub>2</sub> [5]
Molar Mass	137.14 g/mol [1]	137.14 g/mol [6]
Appearance	White to yellow solid[1]	White to grey crystalline solid[5][9]
Melting Point	146–148 °C[1]	187–189 °C[9]
Density	1.412 g/cm <sup>3</sup> [1]	1.374 g/mL at 25 °C[9]
Solubility in Water	Slightly soluble[1]	Slightly soluble[5][9]
CAS Number	118-92-3[1]	150-13-0[5]

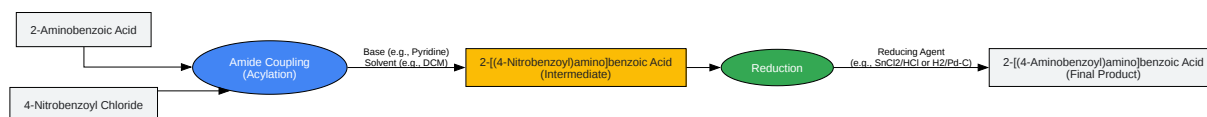
## Synthesis and Experimental Protocols

The synthesis of **2-[(4-Aminobenzoyl)amino]benzoic acid** involves the formation of an amide bond between the 2-amino group of anthranilic acid and the carboxyl group of 4-aminobenzoic acid. A common and effective method for this transformation is the acylation of anthranilic acid using an activated derivative of PABA, such as an acyl chloride. To avoid self-polymerization and unwanted side reactions, the amino group of the PABA component should be protected during the reaction and deprotected in a final step. A nitro group is a common and effective protecting group for an amine, as it can be readily reduced.

## Proposed Synthetic Pathway

The proposed synthesis follows a two-step process:

- **Amide Coupling:** Reaction of 2-aminobenzoic acid with 4-nitrobenzoyl chloride to form the intermediate, 2-[(4-Nitrobenzoyl)amino]benzoic acid.
- **Reduction:** Reduction of the nitro group to an amino group to yield the final product.



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Caption: Proposed two-step synthesis of the target compound.

## Detailed Experimental Protocol

### Step 1: Synthesis of 2-[(4-Nitrobenzoyl)amino]benzoic acid

- **Preparation:** In a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2-aminobenzoic acid (1.37 g, 10 mmol) in 50 mL of anhydrous dichloromethane (DCM). Add pyridine (1.2 mL, 15 mmol) to the solution and cool the flask to 0 °C in an ice bath.
- **Reaction:** In a separate flask, dissolve 4-nitrobenzoyl chloride (1.86 g, 10 mmol) in 20 mL of anhydrous DCM. Add this solution dropwise to the stirred solution of 2-aminobenzoic acid over 30 minutes, maintaining the temperature at 0 °C.
- **Workup:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, transfer the mixture to a separatory funnel and wash sequentially with 50 mL of 1M HCl, 50 mL of water, and 50 mL of brine.
- **Isolation:** Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol to yield the intermediate product.

### Step 2: Synthesis of 2-[(4-Aminobenzoyl)amino]benzoic acid

- **Preparation:** To a 250 mL round-bottom flask, add the 2-[(4-Nitrobenzoyl)amino]benzoic acid intermediate (2.86 g, 10 mmol) and 100 mL of ethanol.

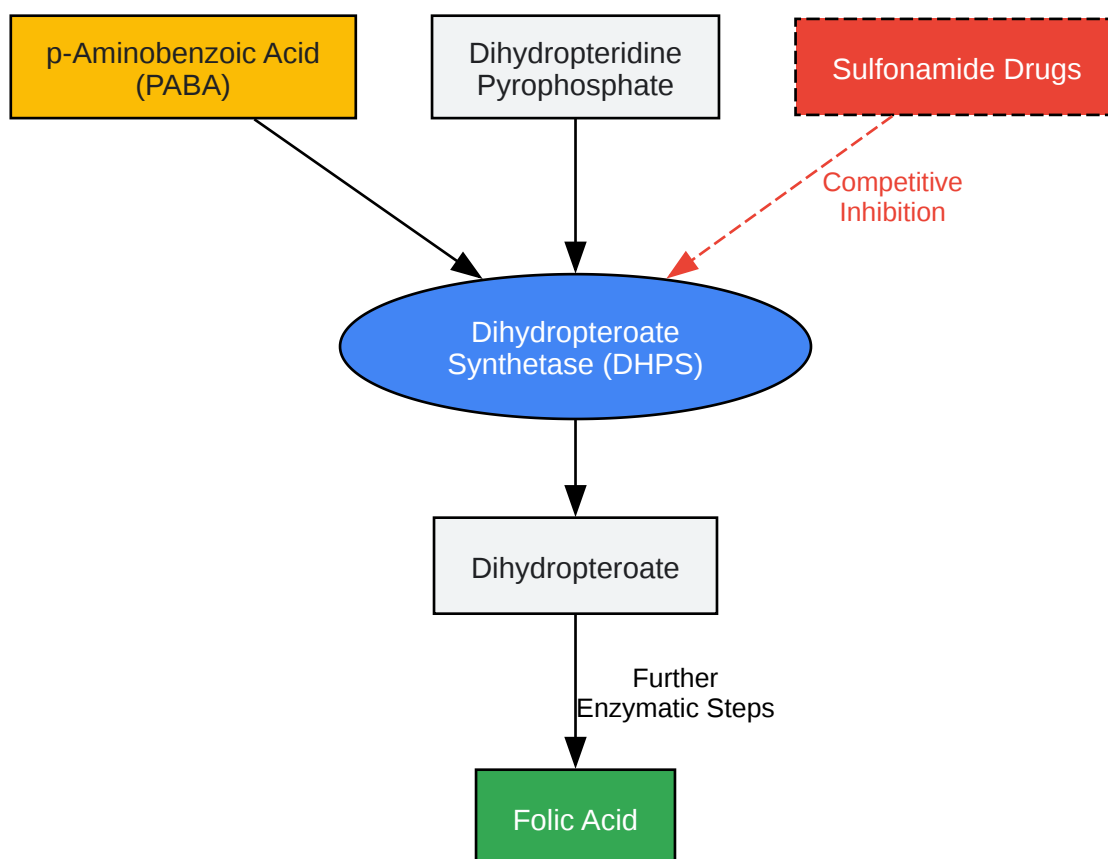
- **Reaction:** Add stannous chloride dihydrate ( $\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$ ) (11.3 g, 50 mmol) to the suspension. Heat the mixture to reflux (approximately 78 °C) and stir for 4 hours. The reaction should become a clear solution.
- **Workup:** Cool the reaction mixture to room temperature and pour it slowly into 200 mL of ice-cold water. Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. A precipitate will form.
- **Isolation:** Collect the solid product by vacuum filtration and wash thoroughly with cold water. The crude product can be purified by recrystallization from an ethanol/water mixture to yield pure **2-[(4-Aminobenzoyl)amino]benzoic acid**.

## Potential Biological Significance and Applications

While **2-[(4-Aminobenzoyl)amino]benzoic acid** has not been extensively studied, the vast body of research on its parent structures and their derivatives allows for informed speculation on its potential biological activities.

## Interference with Folate Synthesis

The most famous biological role of the PABA scaffold is its function as a precursor in the bacterial folic acid synthesis pathway. Sulfonamide antibacterials exploit this by mimicking PABA. The target compound, having a PABA moiety, could theoretically interact with dihydropteroate synthetase, although the bulky 2-carboxybenzoyl substituent would significantly alter its binding properties compared to simple sulfonamides.



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Caption: Mechanism of sulfonamide action via PABA antagonism.

## Other Potential Therapeutic Areas

Derivatives of both anthranilic acid and PABA are being actively investigated in numerous areas of drug discovery.

- **Anti-inflammatory Agents:** N-phenylanthranilic acid is the parent structure of fenamate NSAIDs. Derivatives of 2-aminobenzoic acid have been synthesized and screened for potent anti-inflammatory and analgesic activities.[10]
- **Antimicrobial and Cytotoxic Agents:** Simple modifications of the PABA structure have yielded compounds with significant antibacterial activity against resistant strains like MRSA, as well as antifungal and cytotoxic properties against cancer cell lines.[11][12]

- Enzyme Inhibition: Anthranilic acid-based molecules have been developed as inhibitors of matrix metalloproteinases (MMPs), which are implicated in cancer and arthritis.[13]  
Furthermore, derivatives of 4-benzamidobenzoic acid have been designed as inhibitors of soluble epoxide hydrolase (sEH), a target for treating hypertension and inflammation.[14]

The unique combination of the anthranilic acid and PABA scaffolds in **2-[(4-Aminobenzoyl)amino]benzoic acid** makes it a candidate for investigation in these and other therapeutic areas.

## Conclusion

**2-[(4-Aminobenzoyl)amino]benzoic acid** is a chemical entity that bridges two cornerstone molecules of modern chemistry. While it lacks a singular, celebrated history, its structural heritage is exceptionally rich. The legacy of anthranilic acid, from natural dyes to synthetic precursors, and the profound impact of PABA on the development of antibacterials and sunscreens, provides a powerful context for this derivative. The synthetic protocols are straightforward, relying on fundamental organic reactions. Based on the extensive biological activities of related compounds, **2-[(4-Aminobenzoyl)amino]benzoic acid** represents an interesting scaffold for future exploration in drug discovery, particularly in the fields of anti-inflammatory and antimicrobial research.

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